molecular formula C19H11NO B13937345 7-isocyanatobenzo[a]anthracene CAS No. 63018-56-4

7-isocyanatobenzo[a]anthracene

Cat. No.: B13937345
CAS No.: 63018-56-4
M. Wt: 269.3 g/mol
InChI Key: BRJLEUWFODMJNL-UHFFFAOYSA-N
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Description

7-Isocyanatobenzo[a]anthracene is a polycyclic aromatic hydrocarbon derivative with an isocyanate functional group attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-aminoanthracene with phosgene (COCl₂) under controlled conditions to form the isocyanate derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 7-isocyanatobenzo[a]anthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Isocyanatobenzo[a]anthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alcohols or amines can react with the isocyanate group under mild conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Aminoanthracene derivatives.

    Substitution: Carbamates and ureas.

Scientific Research Applications

7-Isocyanatobenzo[a]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-isocyanatobenzo[a]anthracene involves its ability to interact with various molecular targets:

    DNA Intercalation: The planar structure of the anthracene core allows it to insert between DNA base pairs, potentially disrupting replication and transcription processes.

    Protein Binding: The isocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Uniqueness: 7-Isocyanatobenzo[a]anthracene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable tool in both chemical synthesis and biological research.

Properties

CAS No.

63018-56-4

Molecular Formula

C19H11NO

Molecular Weight

269.3 g/mol

IUPAC Name

7-isocyanatobenzo[a]anthracene

InChI

InChI=1S/C19H11NO/c21-12-20-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H

InChI Key

BRJLEUWFODMJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)N=C=O

Origin of Product

United States

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